molecular formula C14H11NO3S B6377023 2-Cyano-4-(4-methylsulfonylphenyl)phenol CAS No. 1261891-91-1

2-Cyano-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B6377023
CAS No.: 1261891-91-1
M. Wt: 273.31 g/mol
InChI Key: DBBJZKQYEXWJAE-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-methylsulfonylphenyl)phenol is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyano group (-CN) and a methylsulfonyl group (-SO2CH3) attached to a phenyl ring, which is further connected to a hydroxyl group (-OH). The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-methylsulfonylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and reagents is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Cyano-4-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-methylsulfonylphenyl)phenol and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . The compound may also interact with other molecular targets and pathways, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties but with potential cardiovascular side effects.

    Valdecoxib: Another COX-2 inhibitor with a similar mechanism of action but withdrawn from the market due to safety concerns.

    Rofecoxib: Similar to celecoxib and valdecoxib, it was withdrawn due to cardiovascular risks.

Uniqueness

2-Cyano-4-(4-methylsulfonylphenyl)phenol stands out due to its potential to be modified to reduce side effects associated with selective COX-2 inhibitors. The incorporation of nitric oxide (NO) donor moieties, for example, can help mitigate cardiovascular risks by promoting vasodilation and inhibiting platelet aggregation .

Properties

IUPAC Name

2-hydroxy-5-(4-methylsulfonylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBJZKQYEXWJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684946
Record name 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-91-1
Record name 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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